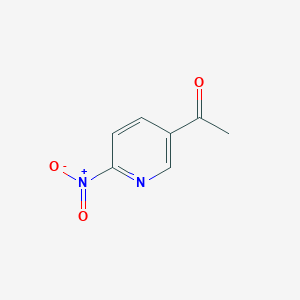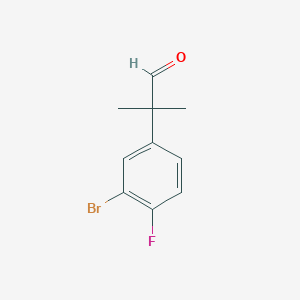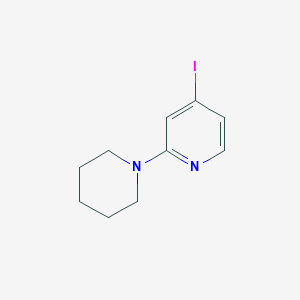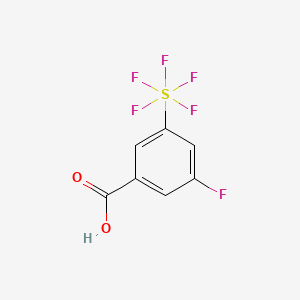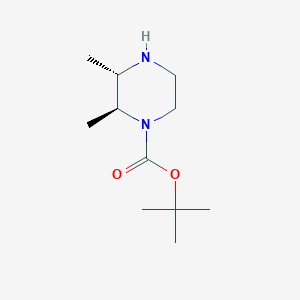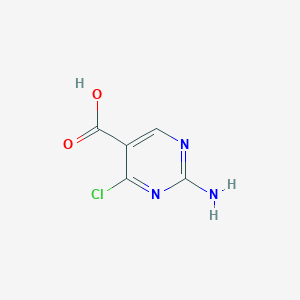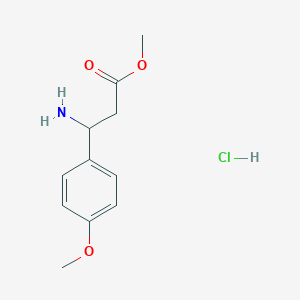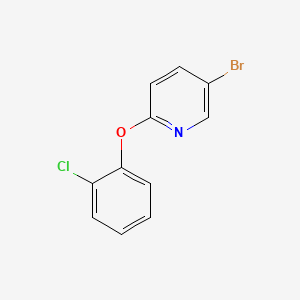
5-Bromo-2-(2-chlorophenoxy)pyridine
Vue d'ensemble
Description
5-Bromo-2-(2-chlorophenoxy)pyridine is a chemical compound with the molecular formula C11H7BrClNO. It has a molecular weight of 284.54 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7BrClNO/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h1-7H . This indicates the specific arrangement of atoms in the molecule.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
5-Bromo-2-(2-chlorophenoxy)pyridine serves as a key intermediate in the synthesis of various complex molecules. Its unique structure allows for selective arylation via palladium-catalyzed Suzuki cross-coupling reactions. This process is crucial for creating derivatives with specific electronic and non-linear optical (NLO) properties, which are analyzed through frontier molecular orbital analysis, NLO studies, and molecular electrostatic potential investigations. Such derivatives have potential applications in materials science and photonics, demonstrating the compound's versatility in chemical synthesis (Nazeer et al., 2020).
Antimicrobial and DNA Interaction Studies
Research on derivatives of this compound has extended into biological applications, including antimicrobial activities and DNA interactions. Spectroscopic characterization and computational studies using density functional theory (DFT) highlight its reactivity and structural properties. The compound's interaction with DNA, evaluated through agarose gel electrophoresis, and its antimicrobial effectiveness against various pathogens underscore its potential in the development of new therapeutic agents (Vural & Kara, 2017).
Antitumor Activity and Kinase Inhibition
The exploration of this compound derivatives has also ventured into oncology, with studies on its enantiomers indicating promising antitumor activities. These derivatives inhibit PI3Kα kinase, a key enzyme in cancer cell proliferation and survival, showcasing the compound's potential in cancer therapy. The determination of absolute configurations and the effect of stereochemistry on biological activity further illustrate its significance in the design of novel anticancer drugs (Zhou et al., 2015).
Corrosion Inhibition
In the field of materials science, this compound derivatives have been investigated for their corrosion inhibition properties. Their effectiveness in protecting mild steel against corrosion in acidic environments highlights the compound's applicability in industrial corrosion management. The integration of chemical, electrochemical, and computational methods provides a comprehensive understanding of the inhibition mechanism, emphasizing the compound's role in extending the lifespan of metal infrastructure (Saady et al., 2021).
Liquid Crystal Synthesis
The synthesis of liquid crystalline compounds utilizing this compound as a precursor demonstrates its utility in creating materials with tailored optical properties. These compounds, designed through regioselective reactions and characterized for their phase behavior and molecular structure, contribute to the advancement of display technologies and optical devices (Chia et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-(2-chlorophenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWYKDRRKPFHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



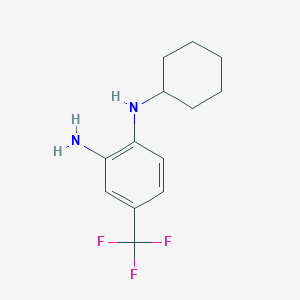

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3224782.png)
